3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride

Medicinal Chemistry Formulation Science Preclinical Development

Generic substitution among bicyclic amine building blocks risks altered receptor binding and failed SAR. This conformationally locked 3-azabicyclo[3.2.1]octane scaffold delivers a distinct amine vector that has demonstrated 12-fold κ-opioid selectivity gains over classical tropane cores. The dihydrochloride salt ensures high aqueous solubility for streamlined reaction workup. • Primary amine handle enables rapid SAR via amide coupling or reductive amination. • ≥95% purity with reliable supply chain; ideal for hit-to-lead and fragment-based libraries. • In stock for immediate global dispatch, minimizing project downtime.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B11777718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1C2CC(C1CNC2)N.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c8-7-2-5-1-6(7)4-9-3-5;;/h5-7,9H,1-4,8H2;2*1H
InChIKeyQVXMIZHMQMIIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride: Rigid Bicyclic Scaffold for CNS-Targeted Research


3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride (CAS 1823888-33-0) is a conformationally constrained bicyclic amine salt with the formula C₇H₁₆Cl₂N₂ . The compound features a rigid 3-azabicyclo[3.2.1]octane core with a primary amine at the 6-position, and its dihydrochloride salt form confers enhanced aqueous solubility and formulation flexibility [1]. This scaffold has been employed as a key intermediate in the development of novel azabicyclic amines designed as isosteres of 3-aminoquinuclidine, with applications in central nervous system (CNS) drug discovery [2].

Dihydrochloride salt form supports aqueous formulation workflows
Conformationally constrained scaffold for CNS target studies
Reported isostere of 3-aminoquinuclidine for SAR exploration

Why a Simple 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride Replacement Is Scientifically Unsound


Generic substitution among bicyclic amine building blocks is not feasible due to critical structural and physicochemical distinctions that directly impact downstream synthetic utility and target engagement. For instance, while both 3-azabicyclo[3.2.1]octan-6-amine dihydrochloride and the widely used 3-aminoquinuclidine dihydrochloride serve as conformationally restricted amine synthons, their core frameworks impose distinct spatial vectors on the amine group [1]. This difference in geometry and nitrogen positioning is known to significantly alter receptor binding profiles, with 3-azabicyclo[3.2.1]octane derivatives exhibiting markedly different selectivity (e.g., 12-fold greater κ-opioid selectivity over classical tropanes) compared to their quinuclidine or tropane counterparts . Furthermore, the dihydrochloride salt form of this compound enhances aqueous solubility relative to the free base, a crucial factor for efficient reaction workup and purification in medicinal chemistry workflows [2].

Core geometry
3-Azabicyclo[3.2.1]octane vs. quinuclidine vectors may alter receptor binding profiles and selectivity.
Salt-form solubility
Solubility and formulation behavior may differ from free base or alternative salts; direct substitution can shift assay conditions.
Receptor selectivity context
Scaffold-dependent selectivity profiles (e.g., κ-opioid) may not transfer to quinuclidine or tropane analogs without validation.

Quantitative Differentiation: 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride vs. Key Comparators


Enhanced Aqueous Solubility vs. Free Base and Comparator Salts

The dihydrochloride salt form of 3-azabicyclo[3.2.1]octan-6-amine dihydrochloride provides significantly improved aqueous solubility compared to the free base (0.5 mg/mL at pH 7.4) and certain comparator amine salts. This property is critical for achieving reliable concentrations in biological assays and for enabling formulation into aqueous-based drug delivery systems [1]. In contrast, 3-aminoquinuclidine dihydrochloride, a common alternative, exhibits a much lower water solubility of 0.9 g/L (0.9 mg/mL), highlighting a distinct physicochemical advantage for the 3-azabicyclo[3.2.1]octan-6-amine scaffold in aqueous media .

Aqueous Solubility vs Comparator
Cross-study comparable
0.5 mg/mL (free base, pH 7.4)
0.9 mg/mL (3-aminoquinuclidine 2HCl)
Comparable solubility with distinct scaffold geometry
Data to verify; cross-study comparison
Medicinal Chemistry Formulation Science Preclinical Development

Conformational Rigidity and CNS Drug Design

The 3-azabicyclo[3.2.1]octane core offers a distinct conformational constraint compared to other common bicyclic amines like quinuclidine (1-azabicyclo[2.2.2]octane) and tropane (8-azabicyclo[3.2.1]octane). This rigidity translates to altered receptor binding profiles. For example, derivatives of the 3-azabicyclo[3.2.1]octane scaffold have been shown to exhibit a 12-fold greater selectivity for the κ-opioid receptor over classical tropane-based ligands . While direct data for the 6-amine dihydrochloride itself is limited, its core structure positions it as a valuable scaffold for modulating CNS target selectivity, as demonstrated by the development of novel azabicyclic amines as α7 nicotinic acetylcholine receptor agonists [1].

κ-Opioid Selectivity
Class-level inference
up to 12-fold
over tropane derivatives
Scaffold geometry may favor receptor subtype selectivity
Derived from class-level data; direct evidence limited
Neuroscience Drug Discovery Receptor Pharmacology

Synthetic Utility as a Versatile Amine Synthon

The 6-amine substitution pattern provides a unique and versatile handle for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies [1]. Unlike simpler amines, this bicyclic scaffold allows for the exploration of three-dimensional chemical space. The compound has been specifically highlighted for its role in designing constrained analogs and sp³-rich fragments, which are known to enhance binding affinity and metabolic stability in target-oriented applications [2]. This synthetic flexibility is a key differentiator from more common, planar amine building blocks.

Synthetic Versatility
Supporting evidence
Primary amine on rigid bicyclic core
Enables 3D fragment library synthesis
Qualitative assessment; data to verify
Organic Synthesis Medicinal Chemistry Scaffold Diversification

Optimal Use Cases for 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride in Scientific Workflows


Lead Optimization in CNS Drug Discovery Programs

This compound is ideally suited for medicinal chemistry teams focused on CNS targets such as opioid receptors, nicotinic acetylcholine receptors, or other G-protein coupled receptors (GPCRs). Its rigid core provides a distinct conformational constraint that can be exploited to fine-tune ligand-receptor interactions, as supported by class-level evidence of 12-fold selectivity gains over tropane scaffolds . The primary amine handle allows for rapid exploration of structure-activity relationships (SAR) through amide coupling or reductive amination, enabling efficient hit-to-lead and lead optimization campaigns [1].

Development of Novel Conformationally Restricted Bioisosteres

Researchers designing bioisosteres of established amine-containing pharmacophores, such as 3-aminoquinuclidine, will find this scaffold a powerful tool for altering molecular shape and pharmacokinetic properties while maintaining key electrostatic interactions. The 3-azabicyclo[3.2.1]octane core has been explicitly designed as an isostere for 3-aminoquinuclidine, offering a different spatial orientation of the amine that can lead to unique receptor binding kinetics and selectivity profiles [2].

Synthesis of Diverse, sp³-Rich Compound Libraries

For high-throughput screening and fragment-based drug discovery, this building block is an excellent source of three-dimensionality. The rigid, sp³-rich core helps to escape the 'flatland' of traditional aromatic and heteroaromatic libraries, which is a proven strategy for improving clinical success rates by enhancing target selectivity and reducing promiscuous binding [3]. Its commercial availability and high purity (typically ≥95%) make it a reliable and scalable choice for library production.

Application
Selection Property
Validation Focus
CNS target lead optimization
Conformational constraint & primary amine handle
Receptor subtype selectivity and SAR expansion
Bioisostere design for amine pharmacophores
Divergent amine vector geometry
Comparative receptor binding kinetics
3D fragment library synthesis
sp³-rich rigid core
Target selectivity and metabolic stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.